molecular formula C9H9F3N2O2 B2472779 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid CAS No. 1994717-00-8

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

Cat. No. B2472779
CAS RN: 1994717-00-8
M. Wt: 234.178
InChI Key: MFAAPCDAOQJHJP-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazole derivatives, such as 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid, are synthesized through Bronsted acid-mediated annulations, providing access to diverse pyrazole derivatives. Structural confirmation is often achieved via X-ray crystallography Xue et al., 2016.

Combined Experimental and Theoretical Studies

  • Detailed experimental and theoretical studies, including NMR and FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, are conducted on pyrazole-4-carboxylic acid derivatives to understand their properties. Density Functional Theory (DFT) is used for computational analysis Viveka et al., 2016.

Novel Ligand Development

  • Pyrazole-4-carboxylic acid derivatives are utilized to develop novel ligands containing triazole moieties. These ligands are explored for applications in medicinal chemistry and metal complex catalysis Dalinger et al., 2020.

Chemical Reactions and Applications

  • Research into the chemical behavior of aminoazole-4-carboxylic acids, including reactions with electrophiles, highlights their potential utility in various chemical synthesis processes Tanaka et al., 1986.

Synthesis of Condensed Pyrazoles

  • Pyrazole-4-carboxylates are used as precursors in cross-coupling reactions, leading to the synthesis of condensed pyrazoles with potential applications in organic chemistry and drug development Arbačiauskienė et al., 2011.

Antiproliferative Activity in Cancer Research

  • Derivatives of pyrazole-4-carboxylic acid are synthesized and evaluated for antiproliferative activities against human cancer cell lines, demonstrating potential in cancer treatment research Pirol et al., 2014.

Reactivity in Palladium-Catalyzed Direct Arylation

  • Studies on the reactivity of pyrazole derivatives in palladium-catalyzed direct arylations provide insights into their potential applications in the development of new chemical entities Sidhom et al., 2018.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAAPCDAOQJHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

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